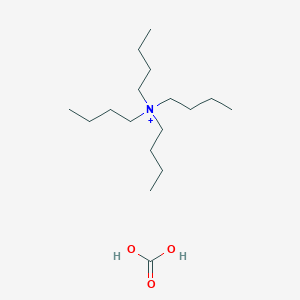

Carbonic acid; tetrabutylammonium ion

Description

Chemical Identity and Related Species (Hydrogen Carbonate, Carbonate)

Tetrabutylammonium (B224687) hydrogen carbonate is a quaternary ammonium (B1175870) salt with the chemical formula [N(C₄H₉)₄]HCO₃. wikipedia.org The defining feature of this compound is the bulky, lipophilic tetrabutylammonium cation ([N(C₄H₉)₄]⁺), which consists of a central nitrogen atom bonded to four butyl groups. This cation is paired with the inorganic hydrogen carbonate (bicarbonate) anion (HCO₃⁻). The large organic cation imparts solubility in many organic solvents, a crucial property for its function as a phase-transfer catalyst. wikipedia.orgnih.gov

The hydrogen carbonate anion is part of the carbonic acid equilibrium system, which also includes carbonate (CO₃²⁻) and carbonic acid (H₂CO₃). The hydrogen carbonate ion can act as a weak base or a weak acid, and its presence is fundamental to the compound's utility in various reactions, including those involving CO₂. Depending on the reaction conditions, tetrabutylammonium hydrogen carbonate can exist in equilibrium with tetrabutylammonium carbonate, [(N(C₄H₉)₄)₂]CO₃.

Below is a table summarizing the key chemical identities:

| Compound Name | Cation | Anion | Chemical Formula |

| Tetrabutylammonium hydrogen carbonate | Tetrabutylammonium | Hydrogen Carbonate | [N(C₄H₉)₄]HCO₃ |

| Tetrabutylammonium carbonate | Tetrabutylammonium | Carbonate | [(N(C₄H₉)₄)₂]CO₃ |

| Carbonic Acid | - | - | H₂CO₃ |

Evolution of Research Trajectories

The study of tetrabutylammonium ion-carbonate systems is intrinsically linked to the development of phase-transfer catalysis (PTC). The concept of PTC emerged in the mid-20th century as a powerful technique to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). numberanalytics.comscienceinfo.com Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), were among the first and most effective phase-transfer catalysts to be investigated. biomedres.uswikipedia.org

Early research focused on utilizing the tetrabutylammonium cation to transport various anions from an aqueous phase into an organic phase, where they could react with organic substrates. This dramatically expanded the scope of many organic reactions. wikipedia.org Over time, the focus broadened to include a wider variety of anions, including hydrogen carbonate.

The trajectory of research then evolved to explore the specific reactivity of the hydrogen carbonate and carbonate anions when paired with the tetrabutylammonium cation. This led to investigations into its use as a base and a nucleophile in organic synthesis. More recently, with the growing emphasis on green chemistry and sustainable processes, research has pivoted towards the application of tetrabutylammonium ion-carbonate systems in carbon dioxide capture and utilization. csic.esthaiscience.info The ability of these systems to reversibly bind CO₂ has opened up new avenues for research in materials science and environmental chemistry. nih.gov

Significance in Modern Chemical Synthesis and Materials Science

Tetrabutylammonium hydrogen carbonate and related systems hold considerable significance in contemporary chemical research for several reasons:

Green Chemistry: As a phase-transfer catalyst, it often allows for the use of milder reaction conditions, reduces the need for hazardous organic solvents, and can lead to higher reaction efficiencies, all of which are key principles of green chemistry. wikipedia.orgnih.gov

Versatility in Synthesis: It serves multiple roles in organic synthesis, acting as a phase-transfer catalyst, a base, and a carboxylating agent. This versatility makes it a valuable tool for the synthesis of a wide range of organic molecules, including esters and cyclic carbonates. researchgate.netresearchgate.net

CO₂ Capture and Utilization: The ability of tetrabutylammonium-based systems to capture CO₂ is a critical area of research in the development of technologies to mitigate greenhouse gas emissions. These systems offer potential for reversible CO₂ capture and subsequent conversion into value-added chemicals. researchgate.netresearchgate.net

Materials Science: The unique properties of tetrabutylammonium salts are being explored in the development of novel materials, such as ionic liquids and electrolytes for electrochemical applications.

The following sections will delve into detailed research findings that underscore the importance of tetrabutylammonium ion-carbonate systems in these areas.

Detailed Research Findings

Applications in Chemical Synthesis

Tetrabutylammonium hydrogen carbonate has proven to be a highly effective catalyst and reagent in a variety of organic transformations.

Esterification Reactions:

One notable application is in the esterification of carboxylic acids. Research has shown that tetrabutylammonium salts can significantly promote these reactions. For instance, the combination of K₂CO₃ and tetrabutylammonium chloride (a related salt) has been used to effectively catalyze the methylation of carboxylic acids with dimethyl carbonate. researchgate.net The tetrabutylammonium cation facilitates the transfer of the carboxylate anion into the organic phase, enhancing its reactivity.

| Carboxylic Acid | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzoic Acid | K₂CO₃/TBACl | DMC | 150 | 12 | 89 |

| Phenylacetic Acid | K₂CO₃/TBACl | DMC | 150 | 12 | 92 |

| Cinnamic Acid | K₂CO₃/TBACl | DMC | 150 | 12 | 95 |

Data compiled from research on esterification using tetrabutylammonium salts. researchgate.net

Synthesis of Cyclic Carbonates:

The reaction of epoxides with carbon dioxide to form cyclic carbonates is a significant industrial process, and tetrabutylammonium salts have been extensively studied as catalysts for this transformation. nih.govrsc.org Molten tetrabutylammonium halides have been shown to effectively catalyze the conversion of epoxides to cyclic carbonates under atmospheric pressure of CO₂. nih.gov The catalytic activity is dependent on the nature of the halide anion.

A comparative study of different phase-transfer catalysts for the synthesis of 1,4-dihydropyridines demonstrated the high efficiency of tetrabutylammonium bromide (TBAB). tandfonline.comresearchgate.net

| Epoxide | Catalyst | Temperature (°C) | Pressure (atm) | Time (h) | Conversion (%) |

| Propylene (B89431) Oxide | TBAB | 100 | 1 | 5 | >95 |

| Styrene Oxide | TBAI | 100 | 1 | 3 | >95 |

| 1,2-Epoxyhexane | TBAB | 100 | 1 | 8 | >95 |

Representative data from studies on cyclic carbonate synthesis using tetrabutylammonium salts. nih.govresearchgate.netscispace.com

Applications in Materials Science: CO₂ Capture

A burgeoning area of research is the use of tetrabutylammonium-based systems for CO₂ capture. These materials can absorb CO₂ through chemical interactions, often forming carbamate (B1207046) or bicarbonate species. The process is often reversible, allowing for the subsequent release of CO₂ and regeneration of the capture agent.

Research into various supported amine sorbents and ionic liquids has highlighted the potential of tetrabutylammonium salts. For instance, studies have explored the CO₂ capture capacity of different ionic liquids, demonstrating the influence of both the cation and the anion on the absorption efficiency. csic.esresearchgate.net

| Absorbent System | Temperature (°C) | Pressure (bar) | CO₂ Capacity (mmol CO₂/g absorbent) |

| K₂CO₃ on Activated Carbon | 60 | 1 | ~1.1 |

| BaO on Al₂O₃ | 200-400 | 1 | ~0.5 |

| Ammoniated Brine | 20 | 1 | Varies with concentration |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H38NO3+ |

|---|---|

Molecular Weight |

304.5 g/mol |

IUPAC Name |

carbonic acid;tetrabutylazanium |

InChI |

InChI=1S/C16H36N.CH2O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3)4/h5-16H2,1-4H3;(H2,2,3,4)/q+1; |

InChI Key |

HKVLOZLUWWLDFP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Tetrabutylammonium Hydrogen Carbonate and Carbonate

Established Synthetic Pathways for Tetrabutylammonium (B224687) Hydrogen Carbonate

The most common and straightforward methods for synthesizing tetrabutylammonium hydrogen carbonate involve neutralization reactions and the in situ generation from its precursors.

Neutralization is a foundational method for the synthesis of tetrabutylammonium hydrogen carbonate. This pathway involves the reaction of a strong base, tetrabutylammonium hydroxide (B78521) (TBAH), with a weak acid, carbonic acid. The reaction can also be carried out using sodium bicarbonate. smolecule.com

The general chemical equation for this process is: (C₄H₉)₄N⁺OH⁻ + H₂CO₃ → (C₄H₉)₄N⁺HCO₃⁻ + H₂O

This synthesis is typically performed in an aqueous medium at room temperature. The resulting solution of tetrabutylammonium hydrogen carbonate can then be concentrated to obtain the final product, often through techniques like evaporation or crystallization. smolecule.com The simplicity of this method and the availability of the precursors make it a widely used approach in laboratory settings.

In situ generation provides a direct and efficient route to tetrabutylammonium hydrogen carbonate by utilizing carbon dioxide gas. The most prevalent in situ method is the direct carbonation of tetrabutylammonium hydroxide. In this process, CO₂ is bubbled through an aqueous or alcoholic solution of TBAH.

The reaction proceeds as follows: (C₄H₉)₄N⁺OH⁻ + CO₂ → (C₄H₉)₄N⁺HCO₃⁻

When TBAH is exposed to CO₂, it is converted into tetrabutylammonium bicarbonate (TBABC), which can be the desired product or a catalytically active species for other reactions. rsc.org This reaction is exothermic, and controlling the temperature is important to prevent thermal decomposition.

A related process is the synthesis of tetrabutylammonium carbonate (TBAC), which is achieved by treating an aqueous solution of tetrabutylammonium hydroxide with a positive pressure of CO₂. acs.org The disappearance of the pink color of a phenolphthalein (B1677637) indicator signals the completion of the reaction. The water can be removed by lyophilization to yield TBAC as a white powder. acs.org This carbonate salt can be considered a difunctional initiator for certain polymerization reactions. acs.org

Interactive Data Table 1: Key Parameters for Direct Carbonation of TBAH

| Parameter | Optimal Condition/Consideration | Rationale |

| Temperature | 25–40°C | Prevents thermal decomposition of the product. |

| CO₂ Flow Rate | Optimized bubbling rate | Ensures complete conversion without causing excessive foaming. |

| Solvent | Aqueous or alcoholic solution | Provides a medium for the reaction to occur efficiently. |

| Indicator | Phenolphthalein | Can be used to monitor the reaction's progress until neutralization. acs.org |

Advanced Preparative Techniques

Beyond traditional methods, several advanced techniques have been developed to improve efficiency, scalability, and sustainability.

Catalytic Conversion from Tetrabutylammonium Bromide (TBAB): An indirect synthesis route involves the anion exchange from the more common tetrabutylammonium bromide. A patented method utilizes a mixed oxide catalyst (composed of Al₂O₃, SiO₂, and CaSO₄) to facilitate the substitution of the bromide anion with a bicarbonate anion under vacuum distillation. This approach is particularly advantageous for recycling TBAB waste streams, though it necessitates post-synthesis purification steps.

Continuous Flow Synthesis Using Microchannel Reactors: To enhance reaction efficiency and scalability, continuous microchannel reactors have been employed. This modern technique offers precise control over reaction parameters, leading to improved yield and product consistency, representing a significant advantage for industrial-scale production.

Tubular Reactor Synthesis: A method for the preparation of the related compound, tetramethylammonium (B1211777) hydrogen carbonate, utilizes a tubular reactor. This process involves reacting dimethyl carbonate (DMC) and trimethylamine (B31210) (TMA) in a solvent, preheating the mixture, and then feeding it into the reactor to undergo a condensation reaction. google.com The use of a tubular reactor, which may contain fillers or static mixers, facilitates mixing and can be adapted for continuous production. google.com

Considerations for Purity and Scalability in Synthesis

The purity of tetrabutylammonium hydrogen carbonate is crucial for its intended applications. High-purity products, often exceeding 95-98%, are typically required. Achieving this often requires careful control of reaction conditions and may involve purification steps like recrystallization or ion exchange to remove residual starting materials or byproducts.

Scalability is a major consideration for industrial applications. While traditional batch neutralization reactions are simple, they may not be the most efficient for large-scale production. Advanced methods offer significant advantages in this regard.

Interactive Data Table 2: Comparative Analysis of Synthesis Methodologies

| Method | Key Advantages | Key Disadvantages | Scalability |

| Neutralization Reaction | Simplicity, readily available precursors. smolecule.com | May require post-reaction concentration/purification. | Moderate |

| Direct Carbonation (in situ) | Direct, efficient, uses inexpensive CO₂. acs.org | Exothermic reaction requires temperature control. | Good |

| Catalytic Conversion from TBAB | Utilizes and recycles common TBAB waste. | Requires specific catalyst and purification. | Good |

| Microchannel/Flow Reactor | High efficiency, excellent process control, high scalability. | Requires specialized equipment. | Excellent |

Mechanistic Insights and Elucidation of Reaction Pathways

Role of Tetrabutylammonium (B224687) Hydrogen Carbonate as a Nucleophile and Base

Tetrabutylammonium hydrogen carbonate exhibits a dual chemical character, functioning effectively as both a nucleophile and a base in organic reactions. The large, non-polar tetrabutylammonium cation plays a crucial role in enhancing the reactivity of the hydrogen carbonate anion. By encapsulating the anion, the cation minimizes strong solvation by protic solvents and reduces tight ion pairing, thereby presenting a more "naked" and reactive anion to the substrate.

As a nucleophile , the hydrogen carbonate anion (HCO₃⁻) can participate in nucleophilic substitution and addition reactions. The oxygen atoms of the hydrogen carbonate ion possess lone pairs of electrons that can attack electrophilic centers. For instance, in the synthesis of organic carbonates, the hydrogen carbonate ion can act as a nucleophile, attacking an alkyl halide. The formation of tetrabutylammonium hydrogen carbonate itself can be viewed as a result of the nucleophilic attack of the hydroxide (B78521) ion from tetrabutylammonium hydroxide on the electrophilic carbon of carbon dioxide.

As a base , the hydrogen carbonate anion is capable of abstracting protons from a variety of acidic organic compounds. Its basicity is sufficient to deprotonate substrates with moderate acidity, facilitating a range of base-catalyzed reactions. This is particularly useful in contexts requiring a mild base to avoid side reactions that might occur with stronger bases like hydroxides or alkoxides. The in-situ generation of a more potent nucleophile or a reactive intermediate through deprotonation is a common strategy where tetrabutylammonium hydrogen carbonate is employed.

The lipophilic nature of the tetrabutylammonium cation also allows the salt to be soluble in a wide range of organic solvents, which is a significant advantage for carrying out reactions in non-aqueous media where the inorganic counterparts (e.g., sodium bicarbonate) are insoluble. smolecule.comchemicalbook.com This enhanced solubility ensures a higher concentration of the reactive anion in the organic phase, leading to increased reaction rates. chemicalbook.com

Fundamental Principles of Phase Transfer Catalysis by Tetrabutylammonium Salts

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. chemicalbook.comnih.gov Tetrabutylammonium salts are exemplary phase transfer catalysts due to their ability to transport anionic reactants from the aqueous phase into the organic phase where the reaction with an organic substrate occurs. nih.govcambridge.org

Interfacial Mass Transfer Dynamics

In a typical liquid-liquid PTC system, the reaction rate is often limited by the mass transfer of the reacting species across the interface between the two phases. nih.govacs.org The tetrabutylammonium cation, with its four butyl chains, imparts significant lipophilicity to the salt, allowing it to reside at or traverse the liquid-liquid interface. princeton.edu

The process begins with the exchange of the catalyst's original anion (e.g., bromide) in the organic phase with the reactant anion (e.g., hydrogen carbonate) from the aqueous phase at the interface. This forms an ion pair, [Q⁺][HCO₃⁻] (where Q⁺ is the tetrabutylammonium cation), which is sufficiently soluble in the organic phase. The efficiency of this transfer is dependent on several factors, including the lipophilicity of the cation, the hydration energy of the anion, and the interfacial tension between the two phases. princeton.edu Stirring and agitation play a critical role in increasing the interfacial surface area, thereby enhancing the rate of mass transfer. princeton.edu

Research has shown that the catalytic activity of tetrabutylammonium salts is strongly linked to their phase behavior, with reactions often occurring at the interface or in a microemulsion-like phase rich in the catalyst. nih.govacs.org The dynamics of this process can be complex, involving the formation of aggregates at the interface which can either facilitate or, at high concentrations, hinder mass transfer.

Catalytic Cycle Characterization

The catalytic cycle in phase transfer catalysis involving a tetrabutylammonium salt can be described by a series of steps that continuously regenerate the catalyst for participation in the reaction. Using the example of an alkylation reaction where an organic substrate R-X in the organic phase reacts with a nucleophile Y⁻ (in this case, HCO₃⁻ could act as a precursor to a more reactive nucleophile) from the aqueous phase, the cycle is as follows:

Anion Exchange: The tetrabutylammonium salt, Q⁺X⁻, present in the organic phase, exchanges its anion X⁻ with the reacting anion Y⁻ from the aqueous phase at the interface to form the ion pair Q⁺Y⁻.

Q⁺X⁻(org) + Y⁻(aq) ⇌ Q⁺Y⁻(org) + X⁻(aq)

Reaction in the Organic Phase: The ion pair Q⁺Y⁻, now in the organic phase, reacts with the organic substrate R-X to form the product R-Y. The catalyst's original anion is liberated in the form of the ion pair Q⁺X⁻.

Q⁺Y⁻(org) + R-X(org) → R-Y(org) + Q⁺X⁻(org)

Catalyst Regeneration: The regenerated catalyst, Q⁺X⁻, is now ready to return to the interface and exchange for another reacting anion Y⁻ from the aqueous phase, thus continuing the catalytic cycle. nih.gov

Mechanisms of Carbonate Initiation in Polymerization

The ROP of cyclic carbonates can proceed through various mechanisms, including anionic, cationic, and coordination-insertion pathways. mdpi.comrsc.org In the context of tetrabutylammonium hydrogen carbonate, the anionic pathway is of primary interest. Anionic ROP is initiated by a nucleophilic attack on the electron-deficient carbonyl carbon of the cyclic carbonate monomer. mdpi.com This attack leads to the cleavage of the acyl-oxygen bond and the formation of a propagating alkoxide species. mdpi.com

While direct initiation by the hydrogen carbonate anion is plausible, it is more likely that under reaction conditions, especially with heating, the hydrogen carbonate anion either deprotonates a protic initiator (like an alcohol) to generate a more nucleophilic alkoxide, or it participates in an equilibrium to form a carbonate or alkoxide species that is the true initiator. The general mechanism for anionic initiation is depicted below:

Initiation: A nucleophile (Nu⁻) attacks the carbonyl carbon of the cyclic carbonate, leading to ring-opening and the formation of an active alkoxide chain end.

Propagation: The newly formed alkoxide anion then attacks another monomer molecule, adding it to the growing polymer chain. This process repeats, leading to the formation of a polycarbonate.

The efficiency of the initiation is governed by the nucleophilicity of the initiating species and the electrophilicity of the monomer. mdpi.com The bulky tetrabutylammonium cation can assist in this process by promoting the solubility of the initiator in the polymerization medium and by creating a less tightly bound, more reactive anionic initiator. mdpi.com

| Parameter | Anionic ROP | Cationic ROP | Coordination-Insertion ROP |

| Initiator | Nucleophiles (e.g., alkoxides, carbonates) | Lewis/Brønsted acids | Metal-alkoxides (e.g., Sn(Oct)₂) |

| Mechanism | Nucleophilic attack on carbonyl carbon | Activation of carbonyl oxygen | Monomer insertion into metal-alkoxide bond |

| Propagating Species | Alkoxide anion | Cationic species (e.g., oxonium ion) | Growing polymer chain attached to metal center |

| Side Reactions | Backbiting, transesterification | Decarboxylation, ether linkage formation | Transesterification |

This table provides a simplified comparison of the major ROP mechanisms for cyclic carbonates.

Investigations into Stabilization Mechanisms in Complex Systems

Beyond its catalytic roles, the tetrabutylammonium ion, in conjunction with anions like hydrogen carbonate, has been investigated for its ability to stabilize various chemical entities in complex systems, such as metal nanoparticles and radiopharmaceuticals. smolecule.comnih.govnih.gov

In the synthesis of metal nanoparticles , controlling the size, shape, and stability of the particles is paramount to their function. nih.gov Surfactants and capping agents are often employed to prevent aggregation. Tetrabutylammonium salts can act as stabilizing agents. nih.gov The mechanism of stabilization is generally attributed to the adsorption of the tetrabutylammonium cations onto the surface of the nanoparticles. The bulky, non-polar butyl groups form a protective layer around the nanoparticle, providing steric hindrance that prevents the particles from coming into close contact and agglomerating. nih.gov This electrostatic and steric stabilization is crucial for maintaining a stable colloidal suspension of the nanoparticles.

In the field of radiopharmaceuticals , tetrabutylammonium hydrogen carbonate is used in the synthesis of positron emission tomography (PET) tracers. nih.gov For example, in the production of [¹⁸F]fluorodeoxyglucose ([¹⁸F]FDG), it is used to elute the radioactive [¹⁸F]fluoride from an anion exchange column. nih.gov In this context, the tetrabutylammonium cation forms an ion pair with the [¹⁸F]fluoride anion, rendering it soluble and reactive in organic solvents for the subsequent nucleophilic substitution reaction. The hydrogen carbonate anion can also act as a base to facilitate the reaction and as a buffering agent to maintain a stable pH, which is critical for the efficiency and purity of the final radiolabeled compound. smolecule.com The stabilizing effect in this system arises from the ability of the tetrabutylammonium ion to effectively shield the reactive fluoride (B91410) anion until it is delivered to the substrate, preventing unwanted side reactions.

| System | Stabilizing Agent | Mechanism of Stabilization | Key Function |

| Metal Nanoparticles | Tetrabutylammonium Cation | Steric hindrance from adsorbed cations prevents aggregation. | Maintains colloidal stability and controls particle size. |

| Radiopharmaceuticals ([¹⁸F]Fluoride) | Tetrabutylammonium Cation | Forms a lipophilic ion pair with the anion, enhancing solubility and reactivity in organic solvents. | Facilitates nucleophilic fluorination and prevents premature reaction. |

This table summarizes the stabilization roles of the tetrabutylammonium ion in different complex systems.

Catalytic Applications in Organic Synthesis

Promotion of Esterification Reactions with Tetrabutylammonium (B224687) Hydrogen Carbonate

Tetrabutylammonium hydrogen carbonate has demonstrated significant efficacy as a catalyst for esterification, the formation of esters from carboxylic acids and alcohols. smolecule.com Research indicates that its use can lead to higher yields, increased selectivity, and reduced reaction times compared to more traditional methods. smolecule.com The catalytic role of tetrabutylammonium hydrogen carbonate in these reactions is multifaceted. It acts as a mild base to deprotonate the carboxylic acid, forming a more nucleophilic carboxylate anion. The tetrabutylammonium cation pairs with this carboxylate, increasing its solubility and reactivity in the organic phase where the alcohol is present.

Studies have shown marked improvements in reaction outcomes when using this catalyst. For instance, in comparative studies, esterification reactions catalyzed by tetrabutylammonium hydrogen carbonate have achieved significantly higher product yields in shorter time frames.

Table 1: Comparison of Catalytic Methods for Esterification

| Catalytic Method | Yield (%) | Reaction Time (hours) |

|---|---|---|

| Traditional Acid Catalysis | 65 | 5 |

| Tetrabutylammonium Hydrogen Carbonate | 85 | 2 |

This table illustrates the enhanced efficiency of tetrabutylammonium hydrogen carbonate as a catalyst in esterification reactions compared to traditional methods, showing a notable increase in yield and a significant reduction in reaction time.

Facilitation of Carboxylic Acid Synthesis

The compound also serves as an efficient catalyst for the synthesis of carboxylic acids. smolecule.com Its application in these syntheses often results in high yields and selectivity. One of the key methods for synthesizing carboxylic acids is the carboxylation of organometallic intermediates, which involves the reaction of a highly nucleophilic organometallic compound with carbon dioxide. libretexts.org Tetrabutylammonium hydrogen carbonate can facilitate such transformations by acting as a phase-transfer catalyst, enabling the interaction of reagents between immiscible aqueous and organic phases. smolecule.com Furthermore, the bicarbonate ion itself can be involved in CO₂-mediated reactions.

Applications in Specialized Organic Transformations

Beyond general esterification and carboxylic acid synthesis, tetrabutylammonium hydrogen carbonate is employed in several specialized organic transformations, highlighting its versatility as a catalyst.

Cyclic Carbonate Synthesis: Tetrabutylammonium hydroxide (B78521) (TBAH) has been identified as a metal-free and halogen-free catalyst for the cycloaddition of carbon dioxide (CO₂) to epoxides to form cyclic carbonates. In the presence of CO₂, TBAH is converted into tetrabutylammonium hydrogen carbonate (also referred to as tetrabutylammonium bicarbonate, TBABC), which is the catalytically active species. rsc.org The proposed mechanism involves the bicarbonate ion attacking the epoxide, leading to a ring-opened intermediate that then reacts with CO₂ and cyclizes to yield the cyclic carbonate. rsc.org

Bicarbonate-Binding Catalysis: In the field of asymmetric synthesis, tetrabutylammonium hydrogen carbonate has been used in conjunction with squaramide organocatalysts. nih.gov NMR studies have shown that the catalyst activates the bicarbonate ion, enhancing its basicity. This activated bicarbonate then participates in enantioselective desymmetrization reactions, demonstrating a sophisticated application where the tetrabutylammonium salt facilitates the creation of chiral molecules. nih.gov

Radiopharmaceutical Synthesis: As a phase-transfer catalyst, it plays a role in the synthesis of radiopharmaceuticals. smolecule.com For example, it has been used to improve the efficiency of the radiofluorination step in the synthesis of 16α-[¹⁸F]fluoroestradiol, a crucial compound for medical imaging in oncology.

Heck-Type Reactions: The compound can enhance the efficiency of Heck-type reactions, which are important carbon-carbon bond-forming reactions that couple aryl halides with alkenes. smolecule.com In this context, it often works alongside alkali metal hydrogen carbonates or acetates to facilitate the catalytic cycle. smolecule.com

Role in Polymerization Chemistry and Sustainable Materials Development

Initiation of CO₂ Copolymerization with Epoxides by Tetrabutylammonium (B224687) Carbonate (TBAC)

Tetrabutylammonium carbonate (TBAC) has been identified as a highly effective difunctional initiator for the metal-free copolymerization of carbon dioxide (CO₂) and epoxides, such as propylene (B89431) oxide (PO). acs.org In this system, which often includes an activator like triethylborane (B153662) (TEB), the carbonate ion from TBAC initiates the polymerization process. acs.org A notable aspect of this reaction is that CO₂ itself, in the form of a carbonate salt, serves as the initiating entity for its own copolymerization. acs.org This method represents an innovative approach to synthesizing aliphatic polycarbonates. acs.orgmdpi.com The TBAC initiator itself can be synthesized by reacting an aqueous solution of tetrabutylammonium hydroxide (B78521) with CO₂ until the solution neutralizes, followed by lyophilization to remove water. acs.org The recyclability of the TBAC initiator has also been demonstrated, enhancing its appeal from a green chemistry perspective. acs.org

The TBAC-initiated copolymerization of CO₂ and propylene oxide is a versatile method for producing oligo(carbonate-ether) diols. These diols, which are low molecular weight polymers with hydroxyl groups at both ends, are important precursors for other polymers like polyurethanes. acs.orgnih.gov The structure and molecular weight of the resulting polycarbonate diols can be controlled through this process. acs.org Research has demonstrated the synthesis of polycarbonate diol samples with molar masses ranging from 1,000 to 10,000 g/mol using the TBAC/TEB system. acs.org The resulting oligomers possess a high content of carbonate linkages, often around 95%. acs.org

The use of TBAC as an initiator allows for the production of well-defined aliphatic polycarbonates (APCs) with controlled molecular weights and structures. acs.orgrsc.org Aliphatic polycarbonates are a class of biodegradable and biocompatible polymers that have garnered significant attention for various applications. rsc.orgstet-review.org The TBAC-initiated system, particularly with an excess of TEB, can yield poly(propylene carbonate) with high carbonate content and high selectivity for linear polymer chains over cyclic byproducts. acs.org This control is crucial for producing materials with predictable and desirable properties. nih.gov

| Molar Mass Target (g/mol) | Experimental Molar Mass (Mₙ, g/mol) | Dispersity (Đ) | Carbonate Content (%) |

|---|---|---|---|

| 1000 | 1100 | 1.12 | >95 |

| 2000 | 2200 | 1.10 | >95 |

| 5000 | 5400 | 1.11 | >95 |

| 10000 | 10800 | 1.15 | >95 |

This table presents representative data on the synthesis of polycarbonate diols with varying molecular weights, demonstrating the controlled nature of the polymerization initiated by Tetrabutylammonium Carbonate (TBAC) in the presence of Triethylborane (TEB). Data compiled from research findings. acs.org

Control over Polymer Structure and Molecular Architecture

A key advantage of using ammonium (B1175870) carboxylate salts like TBAC as initiators is the high degree of control they offer over the final polymer structure and molecular architecture. This control extends to the synthesis of polymers with specific end-groups and complex, non-linear structures.

The difunctional nature of the carbonate initiator in TBAC naturally leads to the formation of telechelic polymers—polymers with reactive functional groups at both ends of the chain. acs.orgrsc.org In the copolymerization of CO₂ and epoxides, this results in ω-hydroxyl-polycarbonates, also known as polycarbonate polyols. acs.org These hydroxyl end-groups are valuable as they can be used in subsequent reactions, such as polycondensation with diisocyanates to produce polyurethanes. acs.org The ability to create well-defined telechelics is a significant outcome of this polymerization method. acs.org

The principle of using a carboxylate salt as an initiator can be extended beyond the difunctional TBAC. By synthesizing mono-, tri-, and tetrafunctional ammonium carboxylate initiators, it is possible to create polymers with more complex architectures. acs.org This strategy has been successfully employed to synthesize well-defined linear, three-armed, and four-armed star-shaped polycarbonates. acs.org These star-shaped polymers exhibit unique properties compared to their linear counterparts, such as lower viscosity and different mechanical characteristics. kinampark.com The ability to generate such diverse architectures opens up possibilities for creating tailored materials for specific applications. monash.edu

| Initiator Functionality | Resulting Polymer Architecture | Molar Mass Range (g/mol) | Carbonate Content (%) |

|---|---|---|---|

| Difunctional (e.g., TBAC) | Linear Diol | 1,000 - 10,000 | ~95 |

| Trifunctional | 3-Arm Star Polyol | 1,500 - 9,000 | ~95 |

| Tetrafunctional | 4-Arm Star Polyol | 2,000 - 10,000 | ~95 |

This table illustrates the versatility of using ammonium carboxylate initiators with varying functionalities to control the molecular architecture of polycarbonates derived from CO₂ and epoxides. Data based on findings from studies on carboxylate-initiated copolymerization. acs.org

Contributions to CO₂ Utilization and Green Polymer Chemistry

The use of TBAC in polymerization is a significant contribution to the fields of CO₂ utilization and green polymer chemistry. stet-review.org The rising concentration of atmospheric CO₂ is a major environmental concern, and there is substantial research interest in methods to utilize CO₂ as a chemical feedstock. stet-review.orgresearchgate.net

The copolymerization of CO₂ with epoxides is a prime example of Carbon Capture and Utilization (CCU), transforming a waste gas into valuable materials. stet-review.org This process offers an atom-economical route to polycarbonates, avoiding the use of toxic reagents like phosgene (B1210022) that are used in traditional polycarbonate synthesis. stet-review.orgiupac.org The TBAC-initiated process is particularly noteworthy as it is a metal-free system, which can be advantageous in preventing metal contamination in the final polymer product, a crucial factor for biomedical applications. acs.orgrsc.org Furthermore, the demonstrated ability to recycle and reuse the TBAC initiator adds to the sustainability of the process. acs.org By providing a pathway to convert CO₂ into biodegradable polymers, this chemistry aligns with the principles of a circular economy and sustainable material development. stet-review.org

Recyclability and Sustainability Aspects of Ammonium-Based Initiators

The development of sustainable polymers and materials has become a critical focus in polymer chemistry, driven by the need to address environmental concerns associated with plastic waste. A key strategy in this endeavor is the design of polymers that are inherently recyclable, enabling a circular economy where materials can be broken down into their constituent monomers and repolymerized. Organocatalysts, particularly those based on ammonium salts, are playing an increasingly important role in this field. While specific detailed research on "Carbonic acid; tetrabutylammonium ion" as an initiator for recyclable polymers is not extensively documented in publicly available literature, the broader class of tetrabutylammonium salts and other organocatalysts provides significant insights into the principles and potential of this approach.

The sustainability of ammonium-based initiators is rooted in their metal-free nature, which avoids the environmental and health concerns associated with heavy metal catalysts. Furthermore, their ability to catalyze ring-opening polymerization (ROP) of cyclic monomers, such as lactones and carbonates, allows for the synthesis of polyesters and polycarbonates with tailored properties and, crucially, designed-in recyclability.

Chemical Recycling and Depolymerization

A significant advantage of using certain ammonium-based initiators is the potential for the resulting polymers to be chemically recycled back to their monomers. This process, known as depolymerization, is often achieved by shifting the polymerization-depolymerization equilibrium. For many polymers synthesized via ROP, this equilibrium can be influenced by factors such as temperature, pressure, and the presence of a catalyst.

Research into various organocatalysts has demonstrated the feasibility of achieving high monomer recovery yields. For instance, studies on the depolymerization of polyesters and polycarbonates have shown that under specific conditions, these materials can be efficiently broken down. While specific data for polymers initiated by "this compound" is not available, the general principles can be illustrated with data from related systems.

Table 1: Illustrative Monomer Recovery Rates in Organocatalyzed Depolymerization

| Polymer Type | Catalyst Type | Depolymerization Conditions | Monomer Recovery Yield (%) |

| Poly(lactic acid) (PLA) | Amine-based Organocatalyst | 120°C, in solution | > 90 |

| Poly(caprolactone) (PCL) | Guanidine-based Organocatalyst | 150°C, bulk | ~ 95 |

| Poly(carbonate) | Phosphazene-based Organocatalyst | 100°C, in solution | > 98 |

The ability to recover monomers in high purity is a cornerstone of a circular polymer economy. These recovered monomers can then be re-polymerized to produce virgin-quality polymer, thus closing the material loop and reducing the reliance on fossil fuel-based feedstocks.

Life Cycle Assessment (LCA) Considerations

For polymers synthesized using ammonium-based initiators, an LCA would consider factors such as:

Feedstock Origin: The use of renewable, bio-based monomers can significantly reduce the carbon footprint of the resulting polymer.

Energy Consumption: The energy required for polymerization and depolymerization processes is a critical factor. The use of efficient organocatalysts that operate under mild conditions can lead to energy savings.

End-of-Life Scenarios: The efficiency of chemical recycling and the environmental impact of any waste generated are key considerations.

While a specific LCA for a process using "this compound" is not available, comparative LCA studies on different polymerization and recycling technologies highlight the potential benefits of chemical recycling over traditional methods like mechanical recycling (which can lead to downcycling) and landfilling or incineration.

Table 2: Comparative Environmental Impact Indicators for Different End-of-Life Scenarios for Polymers (Illustrative)

| End-of-Life Scenario | Global Warming Potential (kg CO₂ eq.) | Fossil Fuel Depletion (MJ) |

| Landfill | High | Low (no energy recovery) |

| Incineration with Energy Recovery | Medium | Medium (some energy recovery) |

| Mechanical Recycling | Low-Medium | Medium-High (energy for processing) |

| Chemical Recycling | Low | High (potential for closed-loop) |

Note: This table provides a generalized and illustrative comparison of the environmental impacts of different end-of-life scenarios for polymers. The actual values can vary significantly depending on the specific polymer, technology, and system boundaries of the LCA.

The development of polymers with inherent chemical recyclability, facilitated by initiators such as ammonium salts, represents a promising pathway toward a more sustainable plastics economy. Future research will likely focus on optimizing catalyst efficiency, expanding the range of recyclable polymers, and conducting detailed life cycle assessments to quantify the environmental benefits of these innovative materials.

Applications in Radiopharmaceutical Chemistry and Advanced Isotope Labeling

Phase Transfer Catalysis in Nucleophilic Fluorination with Tetrabutylammonium (B224687) Hydrogen Carbonate

Nucleophilic fluorination is a cornerstone of [¹⁸F] radiolabeling. The process involves introducing the [¹⁸F]fluoride ion into a precursor molecule. However, [¹⁸F]fluoride is typically produced in an aqueous solution, where it is heavily solvated by water molecules, rendering it a poor nucleophile. To overcome this, the [¹⁸F]fluoride must be transferred to a polar aprotic solvent, such as acetonitrile (B52724), and its reactivity enhanced. mdpi.com

Tetrabutylammonium hydrogen carbonate serves as an excellent phase transfer catalyst in this process. The tetrabutylammonium (TBA⁺) cation pairs with the [¹⁸F]fluoride anion, forming a complex that is soluble in organic solvents. nih.gov The hydrogen carbonate (bicarbonate) anion is mildly basic, which helps to minimize side reactions that can occur with more strongly basic conditions, a crucial factor when working with sensitive precursor molecules. nih.gov This method efficiently prepares a reactive, anhydrous [¹⁸F]fluoride ready for nucleophilic substitution. mdpi.com

The synthesis of 16α-[¹⁸F]fluoroestradiol ([¹⁸F]FES), a PET tracer used for imaging estrogen receptor-positive breast cancer, is a prime example of the utility of tetrabutylammonium hydrogen carbonate. nih.govfrontiersin.org In this synthesis, [¹⁸F]fluoride is eluted from an anion exchange cartridge using a solution of tetrabutylammonium hydrogen carbonate. nih.govfrontiersin.org After azeotropic drying to remove water, the resulting reactive [¹⁸F]TBAF is reacted with the precursor molecule, 3-O-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone (MMSE). bjrs.org.br The use of tetrabutylammonium hydrogen carbonate has been shown to result in high radiochemical yields of [¹⁸F]FES. nih.govfrontiersin.orgnih.gov Studies have compared its catalytic efficiency to other systems like Kryptofix 222/K₂CO₃, finding no significant difference in catalytic activity under optimized conditions, making it a reliable alternative. nih.govfrontiersin.org

[¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) is the most widely used PET radiopharmaceutical. Its synthesis also benefits from the use of tetrabutylammonium hydrogen carbonate. The process involves the nucleophilic substitution of a mannose triflate precursor with [¹⁸F]fluoride. Tetrabutylammonium hydrogen carbonate is used to elute the [¹⁸F]fluoride from the ion-exchange resin and act as the phase transfer catalyst. researchgate.netresearchgate.net This method has proven to be robust and efficient, lending itself well to automation for the large-scale clinical production of [¹⁸F]FDG. researchgate.net

The principles applied in the synthesis of [¹⁸F]FES and [¹⁸F]FDG extend to the radiolabeling of a diverse range of complex molecules. The use of tetrabutylammonium hydrogen carbonate provides a versatile and mild method for preparing the active [¹⁸F]fluorinating agent. nih.govnih.gov Its compatibility with various functional groups and its less alkaline nature compared to other bases make it suitable for labeling sensitive substrates. nih.govnih.gov This has been demonstrated in the attempted, though ultimately unsuccessful, labeling of certain PARP1 inhibitors, where even the milder conditions led to decomposition, highlighting the need for careful optimization for each specific molecule. nih.gov

Development of Automated Radiosynthesis Protocols

The reliability and reproducibility of using tetrabutylammonium hydrogen carbonate have made it highly suitable for automated radiosynthesis platforms. nih.govfz-juelich.deauntminnie.com Commercial synthesis modules, such as the GE TRACERlab™ and others, are often programmed to use this reagent for the routine production of [¹⁸F]FES and [¹⁸F]FDG. bjrs.org.brresearchgate.netbjrs.org.br Automation ensures consistent radiochemical yields, high purity, and minimizes radiation exposure to operators, which is critical in a clinical setting. nih.govfz-juelich.de The entire process, from eluting the [¹⁸F]fluoride to the final purification, can be performed in these automated systems, making the production of these PET tracers efficient and reliable. bjrs.org.brbjrs.org.br

| Radiopharmaceutical | Precursor Molecule | Role of Tetrabutylammonium Hydrogen Carbonate | Automation Platform Example |

| 16α-[¹⁸F]Fluoroestradiol ([¹⁸F]FES) | 3-O-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone (MMSE) | Phase Transfer Catalyst, Eluent | GE TRACERlab™ MXFDG |

| [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) | 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose | Phase Transfer Catalyst, Eluent | Optomux® control system |

Role as a Stabilizing Agent in Radiopharmaceutical Formulations

While the primary role of tetrabutylammonium hydrogen carbonate is in the synthesis process, the bicarbonate anion can also contribute to the stability of the final radiopharmaceutical formulation. Bicarbonate is a natural component of the body's blood buffering system. nih.gov Its presence in the final product can help maintain a physiologically compatible pH, which is important for the stability of the radiolabeled compound and for patient safety. nih.gov In a broader context, various stabilizing agents are often included in radiopharmaceutical kits to prevent degradation from factors like radiolysis, where the radioactive decay process itself can generate reactive species that damage the drug molecule. google.comgoogle.com

Analytical Methodologies and Advanced Characterization Techniques

Spectroscopic Analysis of Tetrabutylammonium (B224687) Ion-Carbonate Systems

Spectroscopic techniques are indispensable for probing the molecular structure and interactions within tetrabutylammonium ion-carbonate systems. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for providing detailed structural and compositional information.

NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of tetrabutylammonium (TBA) salts, including the bicarbonate and carbonate forms. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to confirm the identity and purity of the cation and to study its interactions with anions. researchgate.netasianpubs.orgnih.gov

In ¹H NMR spectra, the tetrabutylammonium cation is characterized by distinct signals corresponding to the protons on the four butyl chains. chemicalbook.com Typically, these appear as a triplet for the terminal methyl (CH₃) group and multiplets for the three methylene (B1212753) (CH₂) groups. The chemical shifts are influenced by the solvent and the nature of the counter-ion. rsc.orgrsc.org For example, in Deuterated Chloroform (CDCl₃), the signals are generally found in the 0.9-3.4 ppm range. rsc.org Titration experiments monitored by ¹H NMR can reveal interactions between a receptor molecule and the bicarbonate anion, where changes in the chemical shifts of the receptor's protons indicate binding events. rsc.orgresearchgate.net

¹³C NMR spectroscopy provides complementary information, showing distinct peaks for each of the four non-equivalent carbon atoms in the butyl chains of the tetrabutylammonium cation. chemicalbook.com These peaks are typically observed in specific regions of the spectrum, aiding in the unambiguous identification of the cation. asianpubs.orgrsc.org The presence of the carbonate or bicarbonate anion can also be confirmed. The ¹³C signal for bicarbonate (HCO₃⁻) has been observed in mixtures with tetrabutylammonium bicarbonate. researchgate.net The analysis of host-guest complexes involving the tetrabutylammonium carbonate salt has also been successfully characterized using NMR spectroscopy. rsc.org

Table 1: Typical NMR Chemical Shifts for the Tetrabutylammonium (TBA) Cation

| Nucleus | Group | Typical Chemical Shift (ppm) | Multiplicity | Reference Solvent |

|---|---|---|---|---|

| ¹H | N-CH₂- | ~3.2 - 3.4 | Triplet/Multiplet | CDCl₃ |

| ¹H | -CH₂- | ~1.6 - 1.7 | Multiplet | CDCl₃ |

| ¹H | -CH₂- | ~1.4 - 1.5 | Multiplet | CDCl₃ |

| ¹H | -CH₃ | ~0.9 - 1.0 | Triplet | CDCl₃ |

| ¹³C | N-C H₂- | ~58 - 59 | - | CDCl₃, DMSO-d₆ |

| ¹³C | -C H₂- | ~23 - 24 | - | CDCl₃, DMSO-d₆ |

| ¹³C | -C H₂- | ~19 - 20 | - | CDCl₃, DMSO-d₆ |

| ¹³C | -C H₃ | ~13 - 14 | - | CDCl₃, DMSO-d₆ |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and counter-ion. rsc.orgchemicalbook.com

Mass Spectrometry (MALDI-TOF, LC/MS, HRMS)

Mass spectrometry is a key technique for confirming the molecular weight and elemental composition of the tetrabutylammonium ion and for analyzing complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC/MS) is frequently employed for the detection and quantification of tetrabutylammonium ions. chromforum.org The tetrabutylammonium cation is readily detected in positive ion mode. In a study focused on the simultaneous determination of tetrabutylammonium and tributylamine, the [M]⁺ ion for tetrabutylammonium was observed at a mass-to-charge ratio (m/z) of 242.5. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental formula of ions. rsc.orgrsc.org

However, the use of carbonate and bicarbonate buffers in LC/MS presents challenges. researchgate.net These buffers can cause significant issues during electrospray ionization (ESI), including the in-situ formation of CO₂. This can lead to the formation of CO₂ adducts, which complicates mass spectra, and may even induce protein denaturation, questioning the validity of "native state" analysis when proteins are involved. lcms.cznih.govresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another valuable tool, particularly for analyzing salts and macromolecules. researchgate.net While less common for small ions like tetrabutylammonium itself, it is useful for characterizing larger systems where this ion is present. The choice of matrix is critical for successful analysis. nih.gov The technique is known for its tolerance to salts and high sensitivity. researchgate.net

Table 2: Mass Spectrometry Data for the Tetrabutylammonium (TBA) Cation

| Technique | Ionization Mode | Observed Ion | m/z | Notes |

|---|---|---|---|---|

| LC/MS | ESI Positive | [M]⁺ | 242.5 | Corresponds to the tetrabutylammonium cation, (C₄H₉)₄N⁺. researchgate.net |

Chromatographic Separation and Purity Assessment

Chromatographic methods are central to separating the tetrabutylammonium ion from other components in a mixture and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent techniques used for these purposes.

HPLC is the workhorse method for the analysis and quantification of tetrabutylammonium salts. nih.govresearchgate.net Given that the tetrabutylammonium cation lacks a strong chromophore, detection methods such as suppressed conductivity or mass spectrometry are often employed. thermofisher.com

Reversed-phase HPLC is commonly used, where tetrabutylammonium acts as an ion-pairing reagent to aid in the separation of ionic compounds. oup.com However, methods have also been developed specifically for the quantification of tetrabutylammonium itself, often as a residual catalyst in pharmaceutical products. nih.govoup.com Studies have highlighted challenges with official methods, such as those in the European Pharmacopoeia, which may fail to achieve adequate separation on newer generations of reversed-phase columns. nih.govresearchgate.net Method optimization often involves adjusting chromatographic conditions like temperature, eluent composition (e.g., acetonitrile (B52724) content), and the concentration of the ion-pairing agent. nih.govoup.com

The use of Gas Chromatography (GC) for the direct analysis of tetrabutylammonium salts is limited due to their low volatility and ionic nature. oup.comgoogle.com However, specialized GC methods, often coupled with mass spectrometry (GC-MS), have been developed for the trace-level determination of tetrabutylammonium compounds, such as tetrabutylammonium bromide (TBAB), as impurities in drug substances. ejmanager.comjapsonline.com

These methods often require specific conditions, including high-temperature ramps and specialized capillary columns, to achieve separation. japsonline.com For instance, one GC-MS method for TBAB in the drug Teneligliptin used a DB-1 capillary column with an oven temperature program ramping up to 280°C. Detection was performed in selective ion monitoring (SIM) mode, targeting characteristic fragment ions of the tetrabutylammonium cation at m/z 100, 142, and 185. ejmanager.comjapsonline.com Another innovative approach involves thermochemolysis-GC, where tetrabutylammonium hydroxide (B78521) (TBAH) is used as a reagent for the rapid analysis of total fatty acids in wood. elsevierpure.com

Thermal Analysis of Associated Materials (e.g., TGA for stabilized nanoparticles)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. azonano.com It provides valuable information about the thermal stability, decomposition pathways, and composition of materials. azonano.com

In the context of tetrabutylammonium compounds, TGA is particularly useful for characterizing materials where the cation is used as a template or stabilizing agent, such as in the synthesis of nanoparticles. For example, the thermal decomposition of tetrabutylammonium hexamolybdate was studied by TGA to prepare one-dimensional MoO₂ nanorods. researchgate.net The TGA curve showed a distinct mass loss of 35% between 300°C and 410°C, corresponding to the removal of the two tetrabutylammonium groups. researchgate.net This demonstrates the utility of TGA in understanding the decomposition of the organic cation component to yield an inorganic nanomaterial. The technique is broadly applied to assess the thermal stability of various nanoparticles and the matrices in which they are embedded. azonano.comnih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetonitrile |

| Carbonic acid; tetrabutylammonium ion |

| Deuterated Chloroform (CDCl₃) |

| MoO₂ |

| Teneligliptin |

| Tetrabutylammonium bicarbonate |

| Tetrabutylammonium bromide (TBAB) |

| Tetrabutylammonium carbonate |

| Tetrabutylammonium hexamolybdate |

| Tetrabutylammonium hydroxide (TBAH) |

Quantitative Analysis and Quality Control in Research Applications

The quality control of tetrabutylammonium bicarbonate involves a multi-faceted approach, leveraging chromatographic, spectroscopic, and titrimetric techniques. These methods are essential for verifying the compound's specifications and for detecting and quantifying any potential impurities that may arise from synthesis or degradation.

Chromatographic Techniques for Tetrabutylammonium Cation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the quantitative analysis of the tetrabutylammonium (TBA) cation. These methods offer high sensitivity and selectivity, allowing for the accurate determination of the TBA concentration and the identification of related impurities.

One validated GC-MS method for the determination of the tetrabutylammonium ion, in the form of tetrabutylammonium bromide (TBAB), demonstrates the precision and accuracy required for quality control. ejmanager.comjapsonline.com The method was developed and validated according to International Council for Harmonisation (ICH) guidelines, ensuring its reliability. ejmanager.com The validation of this method included assessments of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

The linearity of the method was established over a concentration range of 1.0–1,500 ppm, with a correlation coefficient of 0.9971, indicating a strong linear relationship between the concentration and the instrument response. japsonline.com The sensitivity of the method was demonstrated by its low limit of detection (LOD) and limit of quantification (LOQ), which were found to be 0.3 µg/g and 1.0 µg/g, respectively, with respect to the sample weight. japsonline.com

The accuracy of the GC-MS method was confirmed through recovery studies, with an average recovery of 97.8%. japsonline.com The precision of the method was demonstrated by the low relative standard deviation (RSD) for replicate injections of a standard solution, which was less than 5%. japsonline.com

| Validation Parameter | Result | Reference |

|---|---|---|

| Linearity (Concentration Range) | 1.0–1,500 ppm | japsonline.com |

| Correlation Coefficient (r²) | 0.9971 | japsonline.com |

| Limit of Detection (LOD) | 0.3 µg/g | japsonline.com |

| Limit of Quantification (LOQ) | 1.0 µg/g | japsonline.com |

| Accuracy (Average Recovery) | 97.8% | japsonline.com |

| Precision (%RSD) | <5% | japsonline.com |

Similarly, a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method has been validated for the determination of the tetrabutylammonium cation. jgpt.co.inresearchgate.net This method also demonstrated excellent linearity, precision, and accuracy, making it suitable for quality control purposes. The calibration curve for this method was linear over a concentration range of 0.0310–0.1530% with a correlation coefficient of 0.9999. jgpt.co.inresearchgate.net The intra- and inter-day precision, measured as %RSD, was 3.8%, and the accuracy ranged from 91.8% at the LOQ to 101.6% at 150% of the target concentration. jgpt.co.inresearchgate.net

| Validation Parameter | Result | Reference |

|---|---|---|

| Linearity (Concentration Range) | 0.0310–0.1530 % | jgpt.co.inresearchgate.net |

| Correlation Coefficient (r) | 0.9999 | jgpt.co.inresearchgate.net |

| Precision (Intra- and Inter-day %RSD) | 3.8% | jgpt.co.inresearchgate.net |

| Accuracy (% Recovery) | 91.8% - 101.6% | jgpt.co.inresearchgate.net |

Analysis of the Bicarbonate Anion

Ion chromatography is a well-established and reliable method for the quantification of anions, including bicarbonate. researchgate.net This technique separates ions based on their affinity for an ion-exchange stationary phase. For the analysis of bicarbonate, a single-column ion chromatography method with a conductivity detector is often employed. researchgate.net The pH of the mobile phase is a critical parameter in the analysis of carbonate and bicarbonate, as it influences the equilibrium between these species. researchgate.net

Research has shown that ion-exclusion chromatography with conductivity detection can also be a sensitive and selective method for the determination of bicarbonate in aqueous samples. osti.gov This method can be enhanced by using ion-exchange columns post-separation to increase the conductivity of the analyte and improve detection sensitivity. osti.gov

Titrimetric and Other Methods

Interactions with Diverse Chemical Systems and Materials Science Implications

Enhancement of Organic Transformations via Synergistic Interactions

Tetrabutylammonium (B224687) hydrogen carbonate serves as an effective phase-transfer catalyst, base, and buffering agent in a variety of organic reactions. Its utility stems from the ability of the tetrabutylammonium (TBA) cation to dissolve in both organic solvents and aqueous media. nih.gov This property facilitates the transport of the water-soluble hydrogen carbonate anion into the organic phase, where it can participate in reactions with organic substrates. nih.gov

This synergistic interaction enhances reaction efficiency under mild conditions. For instance, it has been shown to be a selective catalyst for the synthesis of esters and carboxylic acids, leading to high yields. In esterification reactions, the use of tetrabutylammonium hydrogen carbonate as a catalyst has been reported to significantly improve yields and reduce reaction times compared to conventional methods. The bicarbonate ion can act as both a base and a nucleophile, while the TBA cation ensures its solubility in the nonpolar reaction medium.

Below is a data table comparing a traditional esterification method with one catalyzed by tetrabutylammonium hydrogen carbonate, based on reported findings.

| Reaction Parameter | Traditional Method | Using Tetrabutylammonium Hydrogen Carbonate |

| Yield (%) | 65 | 85 |

| Reaction Time (hours) | 5 | 2 |

This table illustrates the reported enhancement in yield and reduction in reaction time when using tetrabutylammonium hydrogen carbonate as a catalyst in esterification.

Stabilization of Nanoparticle Architectures

The chemical properties of tetrabutylammonium hydrogen carbonate make it a candidate for the stabilization of nanoparticle architectures. The carbonate (or bicarbonate) ion can act as a capping agent, adsorbing to the surface of nanoparticles to prevent agglomeration and control growth. nih.gov The presence of carbonate ions can enhance the stability, biocompatibility, and chemical reactivity of nanoparticles. nih.gov

While specific studies detailing the use of tetrabutylammonium hydrogen carbonate for the stabilization of iridium nanoparticles (IrNPs) are not extensively documented in the provided search results, the principles of nanoparticle stabilization can be applied. The formation of such nanoparticles would likely involve the reduction of an iridium salt precursor in the presence of tetrabutylammonium hydrogen carbonate. The bicarbonate/carbonate ions would coordinate to the surface of the nascent iridium particles, providing electrostatic and steric stabilization.

Characterization of these nanoparticles would involve techniques such as:

Transmission Electron Microscopy (TEM): To determine the size, shape, and dispersion of the IrNPs. nih.govnih.gov

X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical state of iridium and the presence of carbonate species on the nanoparticle surface. nih.govnih.gov

Powder X-ray Diffraction (P-XRD): To analyze the crystalline structure of the nanoparticles. nih.gov

The bulky tetrabutylammonium cation would further contribute to the stability of the colloidal suspension, particularly in less polar solvents.

The catalytic activity of nanoparticles is highly dependent on their size, shape, and surface properties. mdpi.commeddocsonline.org A stabilizing agent, or capping agent, can significantly influence these characteristics. The carbonate ion as a stabilizer can affect the catalytic performance of iridium nanoparticles in several ways. The geometric and electronic structure of the nanoparticle surface, which are critical for catalysis, can be modified by the adsorbed carbonate layer. nih.gov

For iridium nanoparticles, which are known catalysts for hydrogenation and oxidation reactions, the presence of a carbonate capping agent could influence their activity, selectivity, and durability. nih.govresearchgate.net For instance, the carbonate layer could prevent sintering—the process where nanoparticles aggregate at high temperatures—thereby enhancing the catalyst's lifespan and reusability. nih.gov However, a dense layer of the stabilizer might also block active sites on the catalyst surface, potentially reducing its activity. meddocsonline.org The catalytic performance is therefore a balance between stability and accessibility of active sites. The catalytic efficiency of such nanoparticles is directly related to their morphology, composition, and specific surface area. mdpi.com

Explorations in Drug Delivery System Components

Research indicates that tetrabutylammonium hydrogen carbonate is a candidate for drug delivery applications. Its ability to form stable ionic complexes is a key attribute for this purpose. In drug delivery systems, nano-carriers are often used to improve the solubility, stability, and targeted delivery of therapeutic agents.

The bicarbonate component has been explored in the formation of advanced drug delivery vehicles. For example, ammonium (B1175870) bicarbonate has been used as a porogen, or pore-forming agent, in the creation of highly porous polymeric microparticles. nih.gov In this method, a double-emulsion technique is used to encapsulate ammonium bicarbonate within poly(lactic-co-glycolic acid) (PLGA) microparticles. The subsequent decomposition of the bicarbonate into ammonia (B1221849) and carbon dioxide gas creates a porous structure, which is desirable for pulmonary drug delivery. nih.gov This method has shown high encapsulation efficiency for drugs like doxorubicin (B1662922) and lysozyme. nih.gov

Given its chemical similarity and the added feature of the lipophilic tetrabutylammonium cation, tetrabutylammonium hydrogen carbonate could potentially be used in similar strategies to create porous, biodegradable drug carriers. The ionic nature of the compound could also be leveraged to form ionic liquids or stable complexes with active pharmaceutical ingredients, potentially enhancing their efficacy.

| Component | Role in Drug Delivery System | Reference |

| Ammonium Bicarbonate | Effervescent salt used as a pore-forming agent in PLGA microparticles. | nih.gov |

| Tetrabutylammonium Ion | Forms stable ionic complexes, potential for stabilizing active ingredients. |

This table summarizes the demonstrated and potential roles of bicarbonate salts and the tetrabutylammonium ion in the development of drug delivery systems.

Theoretical and Computational Chemistry Approaches

Ab Initio and Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to compute the electronic structure of molecules from first principles. These calculations are crucial for understanding the geometry, stability, and reactivity of the tetrabutylammonium (B224687) bicarbonate ion pair.

DFT studies are particularly valuable for optimizing the molecular geometry of the tetrabutylammonium ([N(C₄H₉)₄]⁺) cation and the bicarbonate (HCO₃⁻) anion. Calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For the tetrabutylammonium cation, DFT can confirm its tetrahedral geometry around the central nitrogen atom and the conformational arrangements of the four butyl chains. For the bicarbonate anion, these methods elucidate the planar structure and the specific C-O bond lengths, which differ for the protonated and non-protonated oxygen atoms.

A key aspect of the tetrabutylammonium bicarbonate system is the interaction between the cation and the anion. While the primary interaction is electrostatic, DFT calculations can reveal the nature and strength of weaker interactions, such as hydrogen bonding. The bicarbonate anion can act as a hydrogen bond donor (via its -OH group) and acceptor (via its oxygen atoms). DFT studies on similar tetrabutylammonium (TBA) salts with various anions have shown that the anion's vibrational modes are sensitive to these interactions. For instance, in deep eutectic solvents formed between TBA salts and hydrogen bond donors like phenol, the characteristic vibrational modes of the anion show significant frequency shifts, which can be accurately predicted and interpreted by DFT calculations. This allows for a detailed understanding of the hydrogen bonding network.

Furthermore, computational vibrational spectroscopy, based on DFT frequency calculations, is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign spectral peaks to specific molecular motions. For tetrabutylammonium bicarbonate, this would involve identifying the characteristic modes of the bicarbonate anion (e.g., O-H stretch, C=O stretch, C-O stretch, and O-C-O bending modes) and the various C-H and C-N modes of the tetrabutylammonium cation. The calculated shifts in these frequencies upon ion pairing can provide direct evidence of intermolecular interactions. Theoretical data often differ slightly from experimental results due to the calculations typically being performed for the gaseous state, while experiments are often in the solid or liquid state where intermolecular forces are more significant. nih.gov

| Vibrational Mode | Frequency in Free Anion (Calculated) | Frequency in Anion-HBD Complex (Calculated) | Frequency Shift (Δν) | Interaction Type |

|---|---|---|---|---|

| Anion Stretch (e.g., C=O) | 1680 | 1655 | -25 | Hydrogen Bonding |

| Anion Bend (e.g., O-C-O) | 840 | 850 | +10 | Hydrogen Bonding/Steric Effect |

This table is illustrative, based on principles described in the literature for anion-HBD interactions in similar systems. Actual values would require specific DFT calculations for the tetrabutylammonium bicarbonate system.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions involving tetrabutylammonium bicarbonate. By mapping the potential energy surface (PES) of a reaction, these methods can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

Tetrabutylammonium bicarbonate is often employed as a catalyst or reagent in reactions such as the fixation of carbon dioxide into organic molecules (e.g., the formation of cyclic carbonates from epoxides). DFT calculations can model these reaction pathways step-by-step. For example, in the cycloaddition of CO₂ to an epoxide, the mechanism likely involves the nucleophilic attack of the bicarbonate ion on the epoxide ring, followed by the intramolecular attack of the resulting alkoxide on the CO₂ moiety.

DFT calculations can determine the activation energy for each elementary step by locating the corresponding transition state structure. rsc.orgmdpi.com A transition state is a first-order saddle point on the PES, and its structure provides a snapshot of the molecule at the peak of the energy barrier. ucsb.edu The energy difference between the reactants and the transition state is the activation barrier, which is the primary determinant of the reaction rate. Computational methods like nudged elastic band (NEB) or eigenvector-following algorithms are used to locate these elusive transition state structures. libretexts.org

For the bicarbonate-catalyzed epoxide carboxylation, computational modeling could investigate several mechanistic possibilities. One pathway might involve the bicarbonate anion activating the epoxide through hydrogen bonding, making it more susceptible to nucleophilic attack. Another could involve the direct nucleophilic attack of a bicarbonate oxygen atom on a carbon of the epoxide ring, leading to ring-opening. This step would be the rate-determining step. Subsequent cyclization and catalyst regeneration steps can also be modeled. researchgate.net

A study on bicarbonate formation from CO₂ in alkaline solution using a combination of quantum mechanics and molecular dynamics (QM/MM) simulations demonstrated that the reaction proceeds via water attack rather than hydroxide (B78521) attack, followed by deprotonation at the transition state. osti.gov This highlights the ability of computational models to distinguish between subtle mechanistic pathways. By calculating the free energy profile of the entire reaction, researchers can identify the rate-limiting step and understand how the tetrabutylammonium cation might influence the reaction, for instance, by stabilizing charged intermediates or transition states.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. For tetrabutylammonium bicarbonate, MD simulations provide detailed insights into its behavior in solution, including solvation structure, ion pairing, and dynamics. mdpi.com

In an MD simulation, the motions of atoms and molecules are propagated over time by numerically integrating Newton's equations of motion. The forces between particles are calculated using a force field, which is a set of empirical potential energy functions.

When dissolved in a solvent like water, the tetrabutylammonium cation and bicarbonate anion will be solvated. MD simulations can characterize this solvation shell in detail. The tetrabutylammonium cation is an interesting case, as it combines a charged core (the N⁺ atom) with four long, hydrophobic alkyl chains. Simulations show that water molecules form a structured hydration layer around the cation, but the hydrophobic nature of the butyl groups also influences the local water structure. arxiv.org

The bicarbonate anion is solvated primarily through hydrogen bonds with water molecules. MD simulations can quantify the number of hydrogen bonds formed and their lifetimes. A key tool for analyzing the solvation structure is the radial distribution function (RDF), g(r), which gives the probability of finding a particle at a certain distance from a reference particle. libretexts.org For example, the RDF between the nitrogen atom of the cation and the oxygen atoms of water molecules would reveal the structure of the first and subsequent solvation shells.

| Atom Pair | First Peak Position (Å) | Second Peak Position (Å) | Interpretation |

|---|---|---|---|

| N⁺ (TBA) – O (Water) | ~4.5 | ~6.8 | First and second solvation shells around the cation core. |

| O (Bicarbonate) – H (Water) | ~1.8 | ~3.5 | Hydrogen bonding and second solvation shell around the anion. |

| N⁺ (TBA) – C (Bicarbonate) | ~5.0 - 6.0 | N/A | Indicates the most probable distance for ion pairing. |

This table presents typical, expected values for illustrative purposes. The exact peak positions depend on the specific force field and simulation conditions used.

MD simulations are also used to study ion pairing between the tetrabutylammonium cation and the bicarbonate anion. By analyzing the trajectories, one can determine the extent of contact ion pairs versus solvent-separated ion pairs and calculate the potential of mean force (PMF) between the ions, which describes the free energy as a function of their separation distance. These simulations can also provide information on dynamic properties such as diffusion coefficients of the individual ions and the ionic conductivity of the solution. nih.gov

Rational Design of Catalytic and Initiating Systems

Computational chemistry plays a pivotal role in the rational design of new and improved catalytic systems based on tetrabutylammonium bicarbonate. Instead of relying solely on trial-and-error experimentation, computational screening and design can guide the synthesis of catalysts with enhanced activity, selectivity, and stability. nih.govnih.gov

Tetrabutylammonium salts are widely used as phase-transfer catalysts (PTCs), which facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous and an organic phase). theaic.orgprinceton.edu The catalytic efficiency depends on the ability of the cation to extract the reactant anion from the aqueous phase into the organic phase. Computational methods can be used to predict the lipophilicity of the cation and the stability of the ion pair in the organic phase, which are key parameters for catalyst performance. researchgate.netnih.gov

In the context of CO₂ utilization, tetrabutylammonium salts, often in combination with other co-catalysts, are effective in promoting the synthesis of valuable chemicals. researchgate.netmdpi.com For instance, in the cycloaddition of CO₂ to epoxides, DFT calculations can be used to screen different anions paired with the tetrabutylammonium cation. By calculating the activation barriers for the rate-limiting step (typically the epoxide ring-opening) for a series of anions, researchers can identify which anion leads to the lowest energy barrier and thus the highest catalytic activity. researchgate.net

The rational design process often involves identifying a "descriptor"—a computable property that correlates with catalytic activity. scepscor.org For example, the hydrogen bond donating ability of a co-catalyst or the nucleophilicity of the anion could serve as descriptors. High-throughput computational screening can then be performed, where the descriptor is calculated for a large library of candidate molecules. This allows for the rapid identification of promising catalyst systems for experimental validation. semnan.ac.ir

Furthermore, computational modeling can help in designing initiating systems for polymerization. If tetrabutylammonium bicarbonate were to be used as an initiator, DFT could be used to model the initiation step, calculate its activation energy, and predict its efficiency. By modifying the structure of the cation or anion and computationally evaluating the effect on the initiation barrier, more efficient initiating systems can be rationally designed.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Functions

The catalytic potential of tetrabutylammonium (B224687) bicarbonate and its derivatives is an area of expanding research. The synergy between the bulky, lipophilic tetrabutylammonium cation and the reactive bicarbonate anion offers a unique platform for designing new catalytic systems.